Bienvenue dans la boutique en ligne BenchChem!

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide

Crystallography Nonlinear Optics Structure-Property Relationship

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide (ChemDiv ID: 8005-4361) is a synthetic arylidene hydrazone belonging to the N'-arylidene-4-nitrobenzohydrazide class. Characterized by a 2,4-dimethoxy-substituted benzylidene donor moiety conjugated to a 4-nitrobenzohydrazide acceptor, this compound exhibits distinct electronic and steric properties relevant to medicinal chemistry and materials science screening programs.

Molecular Formula C16H15N3O5
Molecular Weight 329.31 g/mol
Cat. No. B11554358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide
Molecular FormulaC16H15N3O5
Molecular Weight329.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC
InChIInChI=1S/C16H15N3O5/c1-23-14-8-5-12(15(9-14)24-2)10-17-18-16(20)11-3-6-13(7-4-11)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+
InChIKeyIVJBRTMGUFABFH-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide: A Structurally Differentiated Hydrazone for Targeted Procurement


N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide (ChemDiv ID: 8005-4361) is a synthetic arylidene hydrazone belonging to the N'-arylidene-4-nitrobenzohydrazide class [1]. Characterized by a 2,4-dimethoxy-substituted benzylidene donor moiety conjugated to a 4-nitrobenzohydrazide acceptor, this compound exhibits distinct electronic and steric properties relevant to medicinal chemistry and materials science screening programs . Its structural architecture positions it as a candidate for structure-activity relationship (SAR) investigations where methoxy substitution pattern and nitro group placement govern biological target engagement or material performance.

Why N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide Cannot Be Replaced by Positional Isomers or Mono-Methoxy Analogs


Within the N'-arylidene-4-nitrobenzohydrazide series, seemingly subtle variations in arylidene substitution produce large quantitative differences in target activity and physicochemical properties. The 2,4-dimethoxy substitution pattern creates a unique electronic environment distinct from the 2,3-dimethoxy positional isomer, the 2-hydroxy-4-methoxy analog, or mono-methoxy derivatives [1]. Even isosteric replacement of the nitro group (e.g., with fluorine in 4-fluorobenzohydrazide analogs) alters crystallographic packing, hydrogen-bonding networks, and consequently macroscopic material performance [2]. Substituting the target compound with an off-the-shelf analog lacking head-to-head validation therefore risks undermining the reproducibility of biological screening campaigns and computational modeling workflows.

Quantitative Differentiation Evidence for N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide Against Closest Analogs


Regioisomeric Differentiation: 2,4-Dimethoxy vs. 2,3-Dimethoxy Substitution Pattern

The target compound features a 2,4-dimethoxy substitution pattern on the benzylidene ring. The closely studied 2,3-dimethoxy regioisomer (DB4N) crystallizes in a monoclinic system with extended π-electron delocalization evidenced by C–N and N–N bond lengths, yielding a third-order nonlinear optical susceptibility of χ³ = 6.554 × 10⁻⁴ esu [1]. The 2,4-dimethoxy regioisomer is predicted to exhibit altered dipole moment and polarizability due to the different positioning of electron-donating methoxy groups relative to the electron-withdrawing nitrobenzohydrazide moiety, which directly impacts nonlinear optical (NLO) response and crystal packing. No single-crystal X-ray structure of the 2,4-dimethoxy regioisomer has been reported, representing a critical gap that a procurement decision must account for when selecting between these isomers for crystallographic or photonic studies.

Crystallography Nonlinear Optics Structure-Property Relationship

Methoxy vs. Hydroxy Substituent Impact on Urease Inhibitory Potency

In a related aroylhydrazone urease inhibitor series, the 2-hydroxy-4-methoxybenzylidene-4-nitrobenzohydrazide (HL) ligand demonstrated measurable urease inhibitory activity, while its Zn(II) complex achieved an IC50 of 1.7 ± 0.3 μmol/L [1]. The target compound, bearing 2,4-dimethoxy substitution (lacking the chelating 2-hydroxy group), is expected to show reduced metal-chelating capability and consequently different inhibitory potency. This functional group difference is quantifiably meaningful: the presence or absence of a 2-hydroxy group determines whether the compound can act as a metal-binding pharmacophore or functions primarily through non-covalent interactions with the enzyme active site.

Urease Inhibition Medicinal Chemistry SAR

Physicochemical Differentiation: Calculated logP, logD, and Solubility Parameters

The target compound possesses calculated physicochemical parameters that differentiate it from simpler analogs. Its logP of 3.25 and logD of 3.25 (at physiological pH) indicate moderate lipophilicity, while a logSw of -3.68 reflects limited aqueous solubility . These values position it between the more hydrophilic 2-hydroxy analogs (e.g., N'-(2-hydroxybenzylidene)-4-nitrobenzohydrazide) and more lipophilic halogenated derivatives (e.g., N'-(5-bromo-2,4-dimethoxybenzylidene)-4-nitrobenzohydrazide) . The polar surface area of 84.11 Ų and 9 hydrogen bond acceptors with 1 donor further define its ADME profile relative to comparator compounds.

Physicochemical Properties Drug-likeness ADME

Antimycobacterial Class Potential: N'-Arylidene-4-nitrobenzohydrazide Scaffold Validation

The N'-arylidene-4-nitrobenzohydrazide compound class has been validated for antimycobacterial activity against M. tuberculosis H37Rv. The most active compounds in the series (3i and 3b) achieved MIC values of 50 μg/mL, with molecular docking scores surpassing those of standard anti-TB agents ciprofloxacin and isoniazid [1]. While the specific 2,4-dimethoxy derivative was not among the tested compounds in this study, its structural placement within the SAR landscape suggests it occupies a distinct region of chemical space relative to the most potent analogs. Lipinski's filter analysis confirmed drug-likeness for the compound class, supporting further investigation of specific derivatives [1].

Antitubercular Mycobacterium tuberculosis MIC

Application Scenarios Where N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide Offers Procurement Advantage


Nonlinear Optical (NLO) Material Screening: Regioisomeric Comparison Studies

The 2,4-dimethoxy substitution pattern provides a distinct donor-acceptor geometry compared to the crystallographically characterized 2,3-dimethoxy isomer (χ³ = 6.554 × 10⁻⁴ esu) [1]. Procurement of the 2,4-dimethoxy derivative enables systematic regioisomeric comparison of NLO properties, including second-harmonic generation efficiency, which is critical for optimizing organic photonic materials.

Medicinal Chemistry Hit Expansion: Non-Chelating Urease Inhibitor Lead

Unlike the 2-hydroxy-4-methoxy analog that acts as a metal chelator (Zn complex IC50 = 1.7 ± 0.3 μmol/L) [1], the 2,4-dimethoxy derivative lacks the chelating hydroxyl group, making it suitable for exploring non-metal-dependent urease inhibition mechanisms and potentially reducing off-target metalloprotein interactions.

ADME Profiling: Balanced Lipophilicity Screening Compound

With calculated logP = 3.25 and logD = 3.25, the compound occupies an intermediate lipophilicity range that balances membrane permeability with aqueous solubility [1]. This makes it a valuable comparator in ADME panels alongside more polar 2-hydroxy analogs and more lipophilic brominated derivatives [2], enabling rank-ordering of pharmacokinetic parameters within the hydrazone series.

Antitubercular Drug Discovery: N'-Arylidene-4-nitrobenzohydrazide SAR Expansion

The validated antimycobacterial activity of the N'-arylidene-4-nitrobenzohydrazide scaffold (lead compounds 3i and 3b, MIC = 50 μg/mL against M. tuberculosis H37Rv) [1] supports procurement of the 2,4-dimethoxy derivative for SAR expansion studies. Testing this compound against the same H37Rv strain would establish the contribution of the 2,4-dimethoxy pharmacophore to anti-TB potency.

Quote Request

Request a Quote for N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.